![molecular formula C10H13Cl2N3O B1377442 2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride CAS No. 1432679-12-3](/img/structure/B1377442.png)

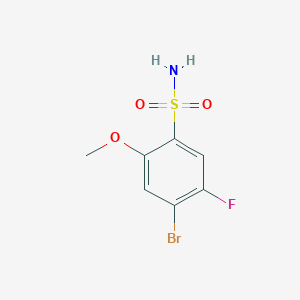

2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride

Vue d'ensemble

Description

The compound “2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride” is a chemical compound with the empirical formula C8H11Cl2N . It is a solid substance .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride” are not available in the retrieved data, it’s worth noting that pyridine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .Applications De Recherche Scientifique

Pharmacophore Synthesis

The compound, often utilized as a pharmacophore, shows potential in medicinal chemistry and drug design due to its structural similarity to purines. It's used in the synthesis of imidazo(4,5-b)pyridines, which are regarded as potent pharmacophores (Ostrovskyi et al., 2011).

Chemical Synthesis and Crystal Structure Analysis

Researchers have studied the synthesis and crystal structure of derivatives of this compound. They have detailed the synthesis process and the crystallographic characterization, highlighting the compound's role in the formation of complex structures (Ma et al., 2018).

Component in Synthesis of Pharmaceutical Compounds

The chemical serves as a starting material in synthesizing prochiral sulfides and further pharmaceutical compounds like S-Tenatoprazole, showcasing its significance in pharmaceutical synthesis (Yan et al., 2014).

Potential in Antiaggregant Activity

This compound's derivatives have shown a range of activities, including effects on the central nervous system, cardiotonic effects, anti-ulcer, anti-inflammatory, analgesic properties, and potential in antitumor and anti-HIV activities. Its role in the synthesis of compounds with antiaggregant activity is significant (Kataev et al., 2004).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, closely related to the compound, have been studied for their inhibitory performance against mild steel corrosion, indicating its potential use in industrial applications to prevent corrosion (Saady et al., 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a well-ventilated place and kept cool .

Orientations Futures

Pyridine derivatives are of special interest due to their solubility and are found in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O.ClH/c1-15-9-5-4-7-10(14-9)13-8(12-7)3-2-6-11;/h4-5H,2-3,6H2,1H3,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVLJDPMJGRCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC(=N2)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1377359.png)

![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)

![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)

![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)

![ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1377367.png)